molecular formula C5H8O5 B1206276 L-Arabinono-1,4-lactone CAS No. 51532-86-6

L-Arabinono-1,4-lactone

Cat. No.: B1206276
CAS No.: 51532-86-6
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-YVZJFKFKSA-N
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Description

L-Arabinono-1,4-lactone is an organic compound with the molecular formula C5H8O5. It is a lactone derived from L-arabinose, a naturally occurring sugar. This compound is a white solid and is known for its role in the biosynthesis of vitamin C (ascorbic acid) in various organisms .

Biochemical Analysis

Biochemical Properties

L-Arabinono-1,4-lactone plays a crucial role in biochemical reactions, particularly in the biosynthesis of ascorbic acid. It interacts with several enzymes, including L-arabinonolactonase and L-galactono-1,4-lactone dehydrogenase. L-arabinonolactonase catalyzes the hydrolysis of this compound to L-arabinonate, while L-galactono-1,4-lactone dehydrogenase converts it to L-ascorbic acid . These interactions are essential for the proper functioning of the ascorbate and aldarate metabolism pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast, it is converted to D-erythroascorbate by D-arabinono-1,4-lactone oxidase, which plays a role in oxidative stress response . This compound also affects the detoxification of reactive oxygen species (ROS) and has been shown to promote resistance to environmental stresses such as high temperature and dehydration . These effects highlight the importance of this compound in maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound oxidase catalyzes the oxidation of this compound to D-erythroascorbate, a reaction that generates hydrogen peroxide as a byproduct . This enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor, and the binding interactions between this compound and the enzyme are critical for the catalytic activity . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors involved in oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to impact cellular function, particularly in terms of oxidative stress response and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant capacity and improve resistance to oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and impaired metabolic function . These dosage-dependent effects underscore the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ascorbate and aldarate metabolism pathways. It is converted to L-arabinonate by L-arabinonolactonase and to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase . These metabolic conversions are essential for maintaining the balance of ascorbic acid and other related metabolites in cells. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In yeast, this compound is transported into the mitochondria, where it undergoes conversion to D-erythroascorbate . This transport process is facilitated by mitochondrial transporters that recognize and bind to this compound . The localization and accumulation of this compound within specific cellular compartments are critical for its biochemical functions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. In plants, this compound is localized in the cytosol and mitochondria, where it participates in ascorbate biosynthesis . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to the appropriate organelles . This subcellular localization is essential for the proper functioning of this compound in cellular metabolism and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Arabinono-1,4-lactone can be synthesized through the oxidation of L-arabinose. The reaction typically involves the use of an oxidizing agent such as bromine water or nitric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of L-arabinose to this compound .

Industrial Production Methods: In industrial settings, this compound is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert L-arabinose into this compound under optimized fermentation conditions. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: L-Arabinono-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Dehydro-L-arabinono-1,4-lactone.

    Reduction: L-arabinose.

    Hydrolysis: L-arabinonate.

Scientific Research Applications

L-Arabinono-1,4-lactone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It plays a role in the study of metabolic pathways involving vitamin C biosynthesis.

    Medicine: It is investigated for its potential antioxidant properties and its role in preventing scurvy.

    Industry: It is used in the production of vitamin C and other related compounds

Comparison with Similar Compounds

L-Arabinono-1,4-lactone is similar to other lactones derived from sugars, such as:

  • D-Arabinono-1,4-lactone
  • L-Galactono-1,4-lactone
  • L-Gulono-1,4-lactone

Uniqueness: this compound is unique due to its specific role in the biosynthesis of vitamin C in certain organisms. Unlike its counterparts, it is directly involved in the conversion to ascorbic acid, making it a critical intermediate in this essential metabolic pathway .

Properties

IUPAC Name

(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-YVZJFKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313501
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51532-86-6
Record name L-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51532-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arabino-1,4-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Arabinono-1,4-lactone interact with its target and what are the downstream effects?

A: this compound acts as a competitive inhibitor of α-L-arabinofuranosidases. [, ] These enzymes are responsible for the hydrolysis of α-L-arabinofuranosyl residues from various substrates like polysaccharides and glycoproteins. By binding to the active site of α-L-arabinofuranosidases, this compound prevents the enzyme from binding to its natural substrates, thus inhibiting their breakdown. [] This inhibition can impact various biological processes depending on the context, such as plant cell wall degradation or fungal metabolism.

Q2: What is known about the structural characteristics of this compound?

A2: While specific spectroscopic data is not provided in the provided research, we can deduce some structural information. As a lactone, this compound is a cyclic ester formed by intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule. Its name indicates a five-membered ring structure (furanose form) derived from L-arabinose.

Q3: Are there any studies comparing this compound's inhibitory activity to other related compounds?

A: Research indicates that this compound does not inhibit α-L-arabinopyranosidases, enzymes that specifically hydrolyze α-L-arabinopyranosyl residues. [] This difference in activity highlights the importance of the arabinose ring structure (furanose vs. pyranose) in determining enzyme specificity and inhibitor binding.

Q4: Can you elaborate on the research context where this compound has been studied?

A: The research primarily focuses on understanding the enzymatic mechanisms of carbohydrate-active enzymes, specifically glycosidases. This compound serves as a valuable tool for investigating the activity and specificity of α-L-arabinofuranosidases. [, ] Understanding these enzymes is crucial in various fields such as:

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